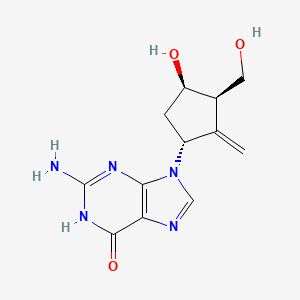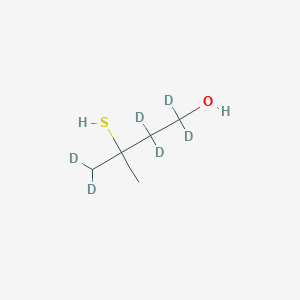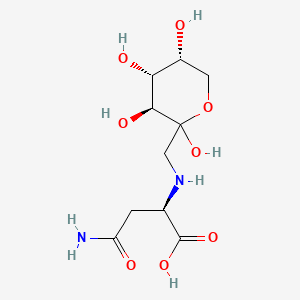
Isovaleryl L-Carnitine-d9 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isovaleryl L-Carnitine-d9 Chloride is a stable isotope-labeled compound used primarily in biochemical research. It is a derivative of L-Carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical applications .
Mechanism of Action
Target of Action
Isovaleryl L-Carnitine-d9 Chloride is primarily involved in the metabolism of leucine, an essential amino acid . The compound’s primary target is the enzyme isovaleryl-CoA dehydrogenase . This enzyme plays a crucial role in the breakdown of leucine .
Mode of Action
This compound interacts with its target, isovaleryl-CoA dehydrogenase, to facilitate the breakdown of leucine . In the absence of this interaction, there is an accumulation of isovaleric acid, which is toxic to the central nervous system .
Biochemical Pathways
This compound is part of the leucine degradation pathway . When leucine is broken down by isovaleryl-CoA dehydrogenase, it forms isovaleric acid . An alternative pathway through glycine-N-acylase allows detoxification by producing isovaleryl-glycine, which is excreted . Thus, this compound and isovaleryl-glycine are the hallmarks of this disorder in plasma and urine, respectively .
Pharmacokinetics
It is known that the compound plays a significant role in the metabolism of leucine .
Result of Action
The action of this compound results in the breakdown of leucine and the prevention of isovaleric acid accumulation . This is crucial because isovaleric acid is toxic to the central nervous system . Therefore, the action of this compound helps prevent neurotoxicity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that any situation inducing a catabolic state and excessive protein intake can trigger the symptoms of isovaleric acidemia .
Biochemical Analysis
Biochemical Properties
Isovaleryl L-Carnitine-d9 Chloride plays a crucial role in biochemical reactions, particularly in the metabolism of branched-chain amino acids like leucine. It interacts with several enzymes, including isovaleryl-CoA dehydrogenase, which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. This interaction is essential for the proper breakdown and utilization of leucine. Additionally, this compound can form conjugates with glycine, producing isovalerylglycine, which is excreted from the body .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It has been shown to enhance the proliferation and differentiation of human osteoblast cells, contributing to bone formation and health . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in fatty acid oxidation and amino acid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to isovaleryl-CoA dehydrogenase, facilitating the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. This binding interaction is crucial for the proper functioning of the leucine catabolic pathway. Additionally, this compound can inhibit amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can maintain its activity and function over extended periods, with minimal degradation . The stability and efficacy of the compound may vary depending on storage conditions and experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic functions and improve overall health. At higher doses, it can lead to toxic effects and adverse reactions. Studies have indicated that the optimal dosage range for this compound is crucial for achieving the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the catabolism of branched-chain amino acids like leucine. It interacts with enzymes such as isovaleryl-CoA dehydrogenase and glycine-N-acylase, facilitating the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA and the formation of isovalerylglycine, respectively . These interactions are essential for maintaining metabolic flux and regulating metabolite levels in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via carnitine transporters and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting metabolic processes and cellular health .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the mitochondria, where it plays a role in fatty acid oxidation and energy production. The compound’s activity and function can be influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific organelles . This localization is crucial for its involvement in metabolic pathways and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isovaleryl L-Carnitine-d9 Chloride involves the esterification of L-Carnitine with isovaleric acid, followed by the introduction of deuterium atoms. The reaction typically occurs under mild conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final product is then purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of deuterium gas or deuterated reagents is essential to achieve the desired isotopic labeling .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Isovaleryl L-Carnitine-d9 Chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of carnitine and its derivatives.
Biology: Employed in metabolic studies to trace the pathways of fatty acid oxidation and energy production.
Medicine: Investigated for its potential role in treating metabolic disorders and enhancing mitochondrial function.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals aimed at improving energy metabolism
Comparison with Similar Compounds
Isovalerylcarnitine: A non-deuterated analog used in similar metabolic studies.
L-Carnitine: The parent compound, widely used in nutritional supplements and metabolic research.
Acetyl L-Carnitine: Another derivative of L-Carnitine, known for its neuroprotective properties.
Uniqueness: Isovaleryl L-Carnitine-d9 Chloride is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. The presence of deuterium atoms enhances its stability and provides distinct advantages in analytical applications compared to its non-deuterated counterparts .
Properties
CAS No. |
1334532-23-8 |
|---|---|
Molecular Formula |
C12H24ClNO4 |
Molecular Weight |
290.83 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1/i3D3,4D3,5D3; |
InChI Key |
HWDFIOSIRGUUSM-UGYZPRMBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CC(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d9 Chloride; (R)-3-Carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium-d9 Chloride; ST 551 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
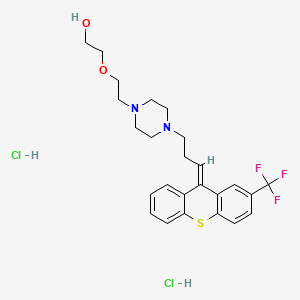
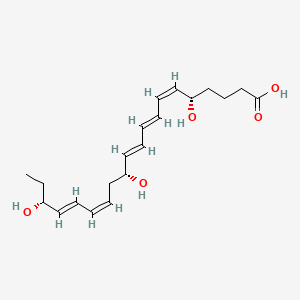
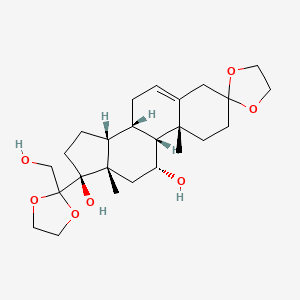
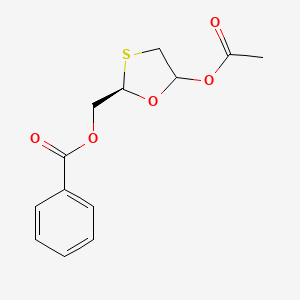
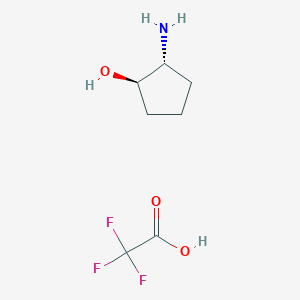
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)

